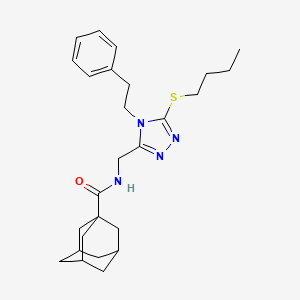![molecular formula C20H25N5O2 B2753771 9-(4-butylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 896299-01-7](/img/structure/B2753771.png)
9-(4-butylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidinediones are a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups . They are part of naturally occurring metabolites and drugs .
Synthesis Analysis
The synthesis of pyrimidinediones and related compounds often involves the condensation of aminopyrimidine with various reagents . For example, 4 H-pyrimido[1,6-a]pyrimidin-4-ones were obtained by the condensation of 4-aminopyrimidine with Meldrum’s acid or ethyl acetoacetate .Molecular Structure Analysis
Pyrimidinediones are characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific molecule you mentioned seems to have additional rings and substituents, but without more specific information, it’s difficult to provide a detailed analysis.Chemical Reactions Analysis
Pyrimidinediones can undergo various reactions depending on the substituents attached to the pyrimidine ring . These can include nucleophilic substitutions, condensations, ring transformations, and coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact structure. Pyrimidines are electron-rich nitrogen-containing heterocycles . They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .Applications De Recherche Scientifique
Synthesis and Derivative Studies
Researchers have synthesized various derivatives of purine and pyrimidine, focusing on their potential applications in medicinal chemistry and materials science. For instance, new [c,d]-fused purinediones were obtained through multi-step syntheses, showcasing the structural versatility and potential for further functionalization of such compounds (Ondrej šimo, A. Rybár, & J. Alföldi, 1995). Similarly, the synthesis of 7,8‐Dihydropyrimido[5,4‐d]pyrimidines via the treatment of 9-aryl-6-cyanopurines with primary amines has been reported, indicating a method for generating structurally complex purine derivatives (M. Carvalho, Sandra Esperanca, T. Esteves, & M. F. Proença, 2007).
Pharmacological Evaluation
Purine derivatives have been evaluated for their pharmacological properties, such as anti-inflammatory activities and receptor affinities. A series of substituted analogues based on the purine ring system demonstrated significant anti-inflammatory activity in animal models, suggesting potential therapeutic applications (J. Kaminski, D. Solomon, D. J. Conn, S. Wong, P. Chiu, T. Massa, M. Siegel, & A. Watnick, 1989). Additionally, new arylpiperazine 5-HT(1A) receptor ligands containing the pyrimido[2,1-f]purine fragment have shown high affinity for several receptors, indicating their potential as multifunctional pharmaceutical agents (Sławomir Jurczyk, M. Kołaczkowski, E. Maryniak, P. Zajdel, M. Pawłowski, E. Tatarczyńska, A. Kłodzińska, E. Chojnacka-wójcik, A. Bojarski, S. Charakchieva‐Minol, B. Duszyńska, G. Nowak, & D. Maciąg, 2004).
Crystal Structure Analysis
The study of crystal structures of purine derivatives provides insight into their chemical behavior and potential applications. For example, the crystal structure analysis of 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones revealed diverse molecular structures but different crystal packing arrangements, highlighting the influence of substituents on the solid-state properties of these compounds (Jorge Trilleras, J. Quiroga, J. Cobo, M. Hursthouse, & C. Glidewell, 2009).
Orientations Futures
Pyrimidinediones and related compounds have been the subject of ongoing research due to their various biological and pharmacological activities . They are used as antibacterial, antiviral, anti-tumor, anti-allergic, antihypertensive, anticancer, and hepatoprotective agents . Future research will likely continue to explore the synthesis, properties, and applications of these and related compounds .
Propriétés
IUPAC Name |
9-(4-butylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-4-5-6-14-7-9-15(10-8-14)24-11-13(2)12-25-16-17(21-19(24)25)23(3)20(27)22-18(16)26/h7-10,13H,4-6,11-12H2,1-3H3,(H,22,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBOUBYDQSBJMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)NC(=O)N4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-butylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-Fluorophenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2753688.png)
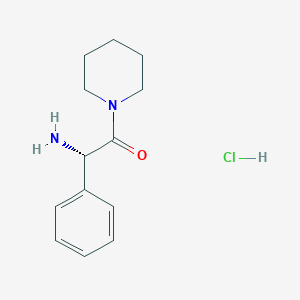
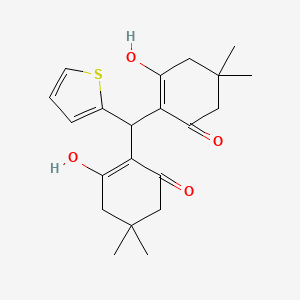
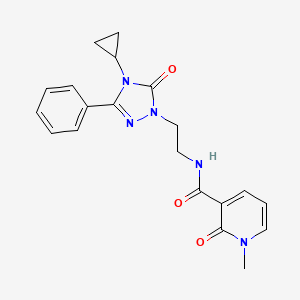


![2-(Trifluoromethyl)bicyclo[2.2.2]octan-2-amine;hydrochloride](/img/structure/B2753697.png)
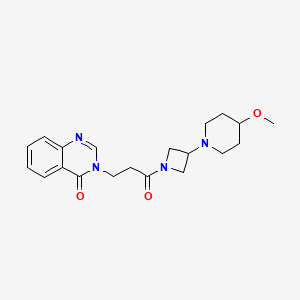
![2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2753700.png)
![3-[11-(3,4-Dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2753702.png)
![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-1,3-benzoxazole](/img/structure/B2753703.png)
![2-(3-(3-(2-hydroxyethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2753705.png)
![Ethyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B2753707.png)
